N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-Ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by a 1-ethyl-substituted pyrazole ring linked via a methylene group to a 1,5-dimethylpyrazol-3-amine moiety, with a hydrochloride counterion enhancing solubility. While specific biological data for this compound is unavailable in the provided evidence, its structural features suggest utility as a synthetic intermediate or bioactive molecule.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11;/h5,7-8H,4,6H2,1-3H3,(H,12,14);1H |
InChI Key |
SZQBMYXNVMWWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1,5-dimethylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure shares key motifs with other pyrazole derivatives, differing primarily in substituents (Table 1). Notable analogs include:
- Fluorinated analogs : E.g., N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (), which introduces a fluorine atom at position 5. Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the target compound’s ethyl group .
- Chlorinated analogs: E.g., 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine ().
- Aryl-substituted analogs: E.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (). Bulky aryl groups (e.g., phenyl, p-tolyl) can sterically hinder interactions but improve thermal stability, as seen in higher melting points (133–183°C) .
Physicochemical Properties
Key differences in melting points, yields, and solubility (inferred from substituents):
- Melting Points: Chlorinated and aryl-substituted analogs () exhibit higher melting points (123–183°C) compared to non-halogenated derivatives, likely due to enhanced crystallinity from halogen bonding or π-π stacking . The fluorinated analog () lacks reported melting data but may follow similar trends.
- The target compound’s synthesis (unreported in evidence) may require optimization for ethyl and methyl substituents.
- Solubility : Hydrochloride salts (target compound and ) improve aqueous solubility versus free bases. Fluorine’s polarity could further enhance solubility compared to ethyl or chloro groups .
Spectral Characterization
- ¹H-NMR : Pyrazole protons in analogs () resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.7 ppm . The target compound’s ethyl group (CH2CH3) would show quartets (~δ 1.3–1.5 ppm) and triplets (~δ 3.4–3.6 ppm).
- Mass Spectrometry : Molecular ions ([M+H]+) for analogs range from 403–437 m/z (), consistent with their molecular weights. The target compound’s theoretical [M+H]+ is ~281 m/z (C12H20ClN5).
Data Tables
Table 1: Comparison of Pyrazole Derivatives
Discussion and Implications
Substituents critically influence pyrazole derivatives’ properties:
- Electron-Withdrawing Groups (Cl, F) : Improve thermal stability and reactivity but may reduce solubility. Fluorine’s inductive effects could enhance metabolic resistance .
- Hydrochloride Salts : Increase solubility, favoring pharmaceutical applications.
- Aryl Groups : Enhance crystallinity (higher melting points) but may complicate synthetic scalability .
Limitations : Direct data for the target compound (e.g., yield, bioactivity) is unavailable in the evidence; comparisons rely on structural analogs.
Biological Activity
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- IUPAC Name : this compound
The compound's structure includes two distinct pyrazole moieties linked by a methyl bridge, enhancing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Derivatives : The reaction begins with 1-ethylpyrazole and 2,5-dimethylpyrazole-3-amine under controlled conditions.
- Solvents and Conditions : Common solvents include dimethyl sulfoxide (DMSO), with reactions conducted at elevated temperatures (80–100°C).
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, notably in anti-inflammatory and anticancer contexts.
Anticancer Activity
Several studies have evaluated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.054 - 0.16 | Inhibition of tubulin polymerization |
| HT-1080 | Not specified | Cell cycle arrest at G2/M phase |
| SGC-7901 | Not specified | Disruption of microtubule network |
The compound's mechanism often involves binding to specific enzymes or receptors, modulating their activity to influence pathways related to cell proliferation and apoptosis. For instance, molecular docking studies suggest that it interacts with the colchicine site in tubulin heterodimers, which is crucial for its antitubulin activity .
Anti-inflammatory Properties
N-[ (1-Ethylpyrazol -4 -yl )methyl ] - 1 , 5 - dimethylpyrazol - 3 - amine ; hydrochloride has also shown potential as an anti-inflammatory agent. Its interactions with specific signaling pathways could help in mitigating inflammatory responses, although detailed mechanisms require further investigation.
Case Studies
A notable study demonstrated the compound's cytotoxic effects against liver and lung carcinoma cell lines, revealing an IC50 value of 5.35 μM for liver cancer cells and 8.74 μM for lung cancer cells. These results were compared with Cisplatin, a standard chemotherapy drug, indicating that while N-[ (1-Ethylpyrazol -4 -yl )methyl ] - 1 , 5 - dimethylpyrazol - 3 - amine ; hydrochloride shows promising activity, it may still need optimization for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
